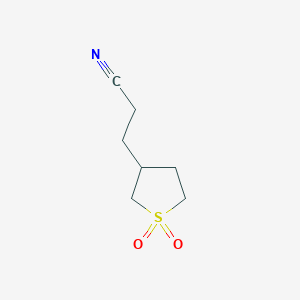

3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)propanenitrile

Descripción

3-(1,1-Dioxo-1λ⁶-thiolan-3-yl)propanenitrile is a nitrile-containing organic compound featuring a thiolane ring (a five-membered sulfur heterocycle) with a sulfone group (1,1-dioxo substitution). The molecule’s structure combines a propanenitrile chain attached to the 3-position of the sulfolane (tetrahydrothiophene-1,1-dioxide) ring. This compound is of interest in medicinal chemistry and materials science due to the reactivity of the nitrile group and the stability imparted by the sulfone moiety.

Propiedades

IUPAC Name |

3-(1,1-dioxothiolan-3-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c8-4-1-2-7-3-5-11(9,10)6-7/h7H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAWPJCNEWQHMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)propanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a thiolane derivative with a nitrile compound in the presence of an oxidizing agent to introduce the dioxo functional group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)propanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can convert the dioxo groups to other functional groups, such as hydroxyl groups.

Substitution: The nitrile group can undergo nucleophilic substitution reactions to form new compounds with different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)propanenitrile has a wide range of scientific research applications, including:

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

Industry: Its properties make it suitable for use in materials science and catalysis, where it can enhance the performance of industrial processes.

Mecanismo De Acción

The mechanism of action of 3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s dioxo and nitrile groups allow it to form covalent bonds with specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 3-(1,1-Dioxo-1λ⁶-thiolan-3-yl)propanenitrile with three structurally related nitrile derivatives, focusing on molecular features, reactivity, and applications.

3-(1,3-Dioxoisoindolin-2-yl)propanenitrile

- Structure : Features a phthalimide (1,3-dioxoisoindolin-2-yl) group instead of a sulfolane ring.

- Synthesis: Prepared via condensation of malononitrile with isoindoline derivatives, followed by crystallization .

- Physical Properties :

- Reactivity : The nitrile group and electron-deficient phthalimide moiety make it suitable for nucleophilic additions or cyclization reactions.

Comparison with Target Compound:

- The sulfolane ring in 3-(1,1-Dioxo-1λ⁶-thiolan-3-yl)propanenitrile provides greater conformational flexibility compared to the rigid phthalimide group.

- Sulfone groups enhance thermal stability and solubility in polar solvents, whereas the phthalimide group may limit solubility due to aromatic stacking interactions .

(1,1-Dioxo-1λ⁶-thiolan-3-yl)urea

- Structure : A urea derivative with a sulfolane ring.

- Synthesis : Likely synthesized via substitution reactions involving sulfolane intermediates and urea precursors .

- Applications : Urea derivatives are widely used in drug discovery (e.g., kinase inhibitors) due to hydrogen-bonding capabilities.

Comparison with Target Compound:

- The urea group introduces hydrogen-bond donor/acceptor sites, enabling interactions with biological targets, whereas the nitrile group in 3-(1,1-Dioxo-1λ⁶-thiolan-3-yl)propanenitrile is more electrophilic.

- Nitriles are often precursors for amines or carboxylic acids, offering broader synthetic utility than urea derivatives .

3-(2,6-Dioxocyclohexyl)propanenitrile

- Structure : Contains a cyclohexane ring with two ketone groups (2,6-dioxo) and a nitrile side chain.

- Physical Properties: Molecular formula: C₉H₁₁NO₂. Synonyms include cyclohexanepropanenitrile, 2,6-dioxo- .

- Reactivity: The ketone groups enable keto-enol tautomerism, while the nitrile group can participate in cycloaddition reactions.

Comparison with Target Compound:

- The cyclohexane ring provides a non-aromatic, flexible backbone, contrasting with the planar sulfolane ring.

Data Table: Key Properties of Compared Compounds

| Compound | Molecular Formula | Functional Groups | Melting Point (°C) | Key Spectral Data (IR, cm⁻¹) |

|---|---|---|---|---|

| 3-(1,1-Dioxo-1λ⁶-thiolan-3-yl)propanenitrile | C₇H₉NO₂S | Nitrile, sulfone | Not reported | ~2190 (C≡N), ~1300 (S=O) |

| 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile | C₁₁H₈N₂O₂ | Nitrile, phthalimide | Not reported | 2188 (C≡N), 1700 (C=O) |

| (1,1-Dioxo-1λ⁶-thiolan-3-yl)urea | C₅H₉N₂O₃S | Urea, sulfone | Not reported | ~1670 (C=O urea), ~1300 (S=O) |

| 3-(2,6-Dioxocyclohexyl)propanenitrile | C₉H₁₁NO₂ | Nitrile, ketone | Not reported | ~2240 (C≡N), ~1700 (C=O) |

Actividad Biológica

3-(1,1-Dioxo-1λ⁶-thiolan-3-yl)propanenitrile is a chemical compound that has attracted attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing information from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: C₇H₁₁NO₂S

- Molecular Weight: 173.24 g/mol

- CAS Number: 1266688-02-1

The compound features a thiolane ring containing a dioxo functional group and a nitrile group attached to a propyl chain. This unique structure facilitates interactions with biological molecules, making it a candidate for various applications in biochemistry and pharmacology.

The biological activity of 3-(1,1-Dioxo-1λ⁶-thiolan-3-yl)propanenitrile is largely attributed to its ability to form covalent bonds with specific enzymes or receptors within biological systems. The dioxo and nitrile groups allow for modulation of enzyme activity, potentially influencing various cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antibacterial Activity: Preliminary studies suggest that 3-(1,1-Dioxo-1λ⁶-thiolan-3-yl)propanenitrile may possess antibacterial properties against certain strains of bacteria.

- Antifungal Activity: The compound has shown potential antifungal effects, particularly against Candida albicans.

Comparative Analysis with Similar Compounds

To better understand the efficacy of 3-(1,1-Dioxo-1λ⁶-thiolan-3-yl)propanenitrile, it is useful to compare it with similar compounds:

| Compound Name | Structure | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|

| 3-(1,1-Dioxo-1λ⁶-thiolan-3-yl)propanenitrile | Structure | Moderate against S. aureus | Significant against C. albicans |

| 1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-5-ethyl-pyrazole | Similar thiolane structure | High against E. faecalis | Moderate |

| 3-(2-Aminothiazole)-propanenitrile | Different functional groups | High against P. aeruginosa | Low |

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of 3-(1,1-Dioxo-1λ⁶-thiolan-3-yl)propanenitrile to evaluate their biological activities:

-

Study on Antibacterial Properties:

- A series of synthesized compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiolane structure enhanced antibacterial potency.

- Minimum Inhibitory Concentration (MIC) values were recorded between 625–1250 µg/mL for effective compounds.

-

Antifungal Screening:

- In vitro tests showed that the compound exhibited significant antifungal activity against C. albicans, with MIC values ranging from 156.25 to 312.5 µg/mL for various derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.